N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
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Overview
Description
Physical And Chemical Properties Analysis
The molecular weight of N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is 337.4 g/mol.Scientific Research Applications
Antimicrobial and Anticancer Research
- Applications :
- Antimicrobial Activity : Researchers investigate its efficacy against bacteria, fungi, and other microorganisms. The compound’s structure suggests possible interactions with cellular components, making it a candidate for novel antimicrobial agents .
- Anticancer Potential : Studies explore F5382-0093’s impact on cancer cell lines. Its molecular structure may influence cell growth, apoptosis, or metastasis .
Fluorescent Microspheres for Biomedical Imaging
- Applications :
- Instrument Calibration : F5382-0093-modified microspheres serve as calibration standards in flow cytometry, microscopy, and high-throughput screening (HTS) systems .
- Flow Testing : These microspheres aid in microfluidics, blood flow, water flow, and air flow studies .
- Cell Biology Tracers : Researchers use them for cell differentiation and tracing experiments .
- Immunoassays : F5382-0093-modified microspheres can be used in agglutination tests, enzyme-linked immunosorbent assays (ELISA), and particle capture assays .
Galvanic Corrosion-Resistant Gaskets
- Applications :
Scientific Publications and Patents
Future Directions
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)12-20-18(23)11-17-13-24-19(22-17)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYNEWQIWKBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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